REACTION_SMILES
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[C:7]([O:8][CH2:9][CH:10]1[c:11]2[c:12]([cH:13][cH:14][cH:15][cH:16]2)-[c:17]2[c:18]1[cH:19][cH:20][cH:21][cH:22]2)(=[O:23])[N:24]=[C:25]=[S:26].[CH:1]1([NH2:6])[CH2:2][CH2:3][CH2:4][CH2:5]1>>[CH:1]1([NH:6][C:25]([NH2:24])=[S:26])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N=C=S)OCC1c2ccccc2-c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCC1
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Name
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Type
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product
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Smiles
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NC(=S)NC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |